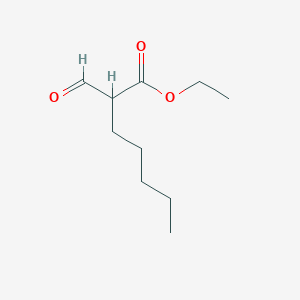Ethyl 2-formylheptanoate
CAS No.: 78139-25-0
Cat. No.: VC19348001
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78139-25-0 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | ethyl 2-formylheptanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-3-5-6-7-9(8-11)10(12)13-4-2/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | CAETZEKKUMPNRC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C=O)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-formylheptanoate (C₁₀H₁₈O₃) belongs to the class of α-formyl esters, which combine aldehyde and ester functionalities. Its hypothetical structure comprises:
-
A heptanoic acid backbone (seven-carbon chain) with a formyl (-CHO) group at the C2 position.
-
An ethyl ester group (-COOCH₂CH₃) at the C1 position.
Comparative Analysis of Analogous Compounds
The extended carbon chain in ethyl 2-formylheptanoate likely increases its hydrophobicity compared to shorter-chain analogs like ethyl 2-formylbutanoate , altering solubility and reactivity profiles.
Synthesis Pathways and Reaction Mechanisms
While no direct synthesis of ethyl 2-formylheptanoate is documented, analogous methods for α-formyl esters suggest viable routes:
Aldol Condensation Followed by Esterification
-
Aldol Reaction: Heptanal undergoes base-catalyzed condensation with formaldehyde to yield 2-formylheptanal.
-
Oxidation and Esterification: The aldehyde is oxidized to 2-formylheptanoic acid, followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄) .
Yeast-Mediated Asymmetric Reduction
Ethyl 2-formylbutanoate is synthesized via yeast reduction of ethyl 2-acetylbutanoate . Applying this to a heptanoate precursor could yield enantiomerically pure ethyl 2-formylheptanoate, though reaction efficiency may vary with chain length.
Michael Addition and Julia Coupling
In the synthesis of myxovirescins, cuprate Michael additions and Julia couplings assemble complex esters . Similar strategies could link heptanoate fragments with formyl groups.
Physicochemical Properties and Stability
Thermal Stability
-
Decomposition Temperature: Analogous esters like ethyl 2-formylpent-4-en-1-oate decompose above 200°C .
-
Flash Point: Estimated at 75–85°C, similar to ethyl 2-formylbutanoate (71.1°C) .
Solubility and Polarity
-
Polar Solvents: Miscible with ethanol, acetone, and DMF due to ester and aldehyde groups.
-
Nonpolar Solvents: Limited solubility in hexane or toluene.
Spectroscopic Data (Predicted)
-
IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (aldehyde C-H stretch).
-
¹H NMR: δ 9.6–9.8 ppm (aldehyde proton), δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 2.5–2.7 ppm (C2 methine).
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
α-Formyl esters serve as precursors for β-amino alcohols and heterocycles. For example, ethyl 2-(2-formylphenoxy)butanoate is used in antibiotic synthesis . Ethyl 2-formylheptanoate could similarly contribute to lipophilic drug candidates.
Flavor and Fragrance Industry
Short-chain formyl esters (e.g., ethyl 2-formylbutanoate) impart fruity notes . The longer chain in ethyl 2-formylheptanoate may enhance longevity in perfumes or flavor matrices.
Polymer Chemistry
Formyl groups participate in crosslinking reactions. Copolymerization with acrylates could yield thermally stable resins.
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric methods for high-purity ethyl 2-formylheptanoate.
-
Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in vitro.
-
Material Science Applications: Testing as a monomer in biodegradable polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume